2,1,3-苯并恶二唑-5-甲硫酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

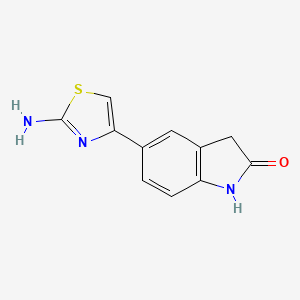

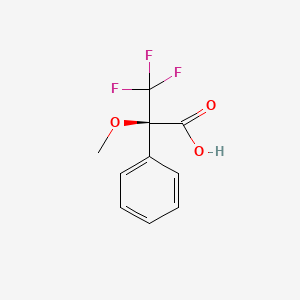

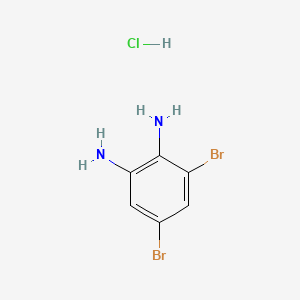

2,1,3-Benzoxadiazole-5-carbothioamide is a heterocyclic compound . It consists of a benzene ring fused to a 1,2,4-oxadiazole ring and a thiocarbonyl group (-CSNH_2) attached to the nitrogen atom of the oxadiazole ring.

Synthesis Analysis

The synthesis of 2,1,3-Benzoxadiazole derivatives involves several steps. In one approach, the selective bromination reaction of 2,1,3-benzoxadiazole at positions 4 and 7 was performed to obtain the 4,7-dibromo-2,1,3-benzoxadiazole. The Sonogashira coupling reaction between the aryl dibromide and two equivalents of terminal aryl acetylenes allowed the desired compounds .Molecular Structure Analysis

The molecular formula of 2,1,3-Benzoxadiazole-5-carbothioamide is C7H5N3OS, with an average mass of 179.199 Da and a monoisotopic mass of 179.015335 Da .Chemical Reactions Analysis

The 2,1,3-benzoxadiazole is an electron acceptor unit candidate for modern organic semiconductor synthesis due to its strong electron affinity of oxygen and good coplanarity . It is generally used as a fluorogenic reagent for the analysis of amino acids, protein labeling, and structure determination of enzymes .Physical And Chemical Properties Analysis

The opto-electrical properties of conjugated small molecules of 4-chloro-7-nitro-1,2,3-benzoxadiazole in thin films have been reported. These small molecules exhibited an absorption maximum at around 347 nm, an optical band gap of 2.74 eV, and strong PL emission located in the red region .科学研究应用

Organic Electronics

2,1,3-Benzoxadiazole-5-carbothioamide: is a promising compound in the field of organic electronics due to its strong electron-withdrawing ability and intricate molecular structure. It’s used in the development of photoluminescent compounds for organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors . The compound’s ability to improve the electronic properties of materials makes it a valuable component in the molecular construction of these devices.

Medicinal Chemistry

In medicinal chemistry, 2,1,3-Benzoxadiazole-5-carbothioamide serves as a versatile building block. Its complex structure allows for the synthesis of various pharmacologically active molecules. It’s particularly useful in the design of compounds with potential therapeutic applications, including the development of new drugs with improved efficacy and safety profiles .

Photonic Materials

The compound’s properties are beneficial in the creation of photonic materials, especially in the development of photoluminescent compounds. These materials are crucial for the advancement of technologies such as OLEDs and other light-emitting applications . The compound’s electron-accepting characteristics contribute to the efficiency and performance of these materials.

Optical Materials

2,1,3-Benzoxadiazole-5-carbothioamide: is also utilized in the synthesis of optical materials. Its electron affinity and coplanarity make it an excellent candidate for the development of modern organic semiconductors, which are essential for various optoelectronic applications .

Chemical Synthesis

This compound plays a significant role in chemical synthesis, particularly in the creation of red-to-near-infrared-emitting dyes. These dyes are based on benzodioxazole scaffolds and are used for fluorescence imaging, which is a vital technique for monitoring biomolecules and biological processes in living systems .

Analytical Chemistry

In analytical chemistry, 2,1,3-Benzoxadiazole-5-carbothioamide is used as a fluorogenic reagent for the analysis of amino acids, protein labeling, and enzyme structure determination. Its fluorescence properties make it a valuable tool for high-resolution imaging and analytical applications .

安全和危害

未来方向

Benzoxadiazole derivatives have been widely studied for their different biological activities and clinical applications. The development of diverse electron acceptor materials is urgent due to the limitations of fullerene materials in terms of weak visible light absorption, high synthetic cost, and difficult structural modification . The 2,1,3-benzoxadiazole is a promising candidate for modern organic semiconductor synthesis .

属性

IUPAC Name |

2,1,3-benzoxadiazole-5-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3OS/c8-7(12)4-1-2-5-6(3-4)10-11-9-5/h1-3H,(H2,8,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDQNCSDFBIOQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381281 |

Source

|

| Record name | 2,1,3-benzoxadiazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,1,3-Benzoxadiazole-5-carbothioamide | |

CAS RN |

306935-24-0 |

Source

|

| Record name | 2,1,3-benzoxadiazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Morpholinobenzo[D]thiazol-6-amine](/img/structure/B1272993.png)